molecular formula C9H7FN2O2 B6589483 methyl 5-fluoro-1H-indazole-4-carboxylate CAS No. 1383474-59-6

methyl 5-fluoro-1H-indazole-4-carboxylate

Cat. No.: B6589483
CAS No.: 1383474-59-6
M. Wt: 194.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position and a carboxylate ester group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

Methyl 5-fluoro-1H-indazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole

Uniqueness

Methyl 5-fluoro-1H-indazole-4-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate ester group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

CAS No.

1383474-59-6

Molecular Formula

C9H7FN2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.